4,4'-Oxydipiperidine

説明

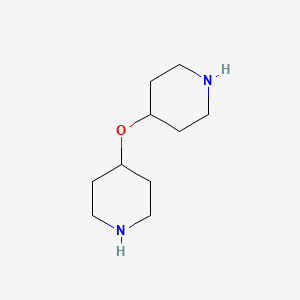

4,4’-Oxydipiperidine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Oxydipiperidine typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the reaction of piperidine with an oxidizing agent to form the oxydipiperidine structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Oxydipiperidine may involve large-scale chemical reactors where piperidine and the oxidizing agents are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

化学反応の分析

Types of Reactions: 4,4’-Oxydipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to form simpler piperidine derivatives.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxydipiperidine derivatives, while reduction may produce simpler piperidine compounds.

科学的研究の応用

Synthetic Routes

- Common Methods : The synthesis often includes the use of oxidizing agents and requires specific temperature controls and catalysts to achieve the desired product.

- Industrial Production : In industrial settings, large-scale chemical reactors facilitate the production of 4,4'-Oxydipiperidine through well-defined processes that include purification and crystallization steps.

Chemistry

This compound is primarily used as a building block for synthesizing more complex organic compounds. Its structural properties allow chemists to modify it easily, leading to a variety of derivatives with potential applications in different chemical reactions and syntheses.

Biology

Research into the biological activities of this compound has revealed its potential interactions with enzymes and receptors. Studies indicate that it may exhibit various biological activities that could be harnessed for therapeutic purposes .

Medicine

The medicinal applications of this compound are particularly promising:

- Drug Development : Ongoing research aims to explore its therapeutic potential in developing new drugs targeting various diseases. For instance, derivatives of piperidine have shown efficacy against viral infections and may play a role in combating drug resistance .

- Anticancer Properties : Some studies suggest that piperidine derivatives can inhibit cancer cell growth, indicating their potential as anticancer agents .

Industry

In industrial applications, this compound is utilized in producing pharmaceuticals and agrochemicals. Its unique properties make it suitable for various formulations within these sectors.

Case Study 1: Antiviral Activity

Research has demonstrated that carbohydrate derivatives of piperidin-4-one exhibit antiviral activity against viruses such as cytomegalovirus and SARS-CoV-2. The introduction of hydroxyl groups into the structure has been shown to improve solubility and selectivity, enhancing their therapeutic potential .

Case Study 2: Anticancer Agents

A study focusing on piperidine derivatives synthesized several new analogues that showed significant anticancer properties. These compounds were evaluated for their ability to inhibit specific cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

作用機序

The mechanism of action of 4,4’-Oxydipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Piperidine: A simpler derivative with a similar structure but without the oxygen bridge.

4,4’-Bipyridine: Another compound with a similar structure but different functional groups.

Uniqueness: 4,4’-Oxydipiperidine is unique due to the presence of the oxygen bridge, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications.

生物活性

4,4'-Oxydipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a bicyclic compound featuring two piperidine rings connected by an ether linkage. Its molecular formula is , and it has been identified as a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors . The compound may modulate the activity of these targets through binding interactions, which can lead to diverse pharmacological effects. Key areas of interest include:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds related to this compound have shown promise against various cancer cell lines, including those from breast and colon cancers .

- Neuroprotective Effects : There is evidence suggesting that the compound may provide neuroprotective benefits by modulating neurotransmitter uptake and membrane permeability .

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

Anticancer Activity :

- A study involving the synthesis of piperidine derivatives reported that certain compounds exhibited cytostatic properties against human leukemia cell lines with higher potency than established chemotherapeutics like curcumin .

- Another investigation revealed that 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones showed significant antiproliferative effects against HCT116 (colon) and A431 (skin) cancer cell lines .

- Neuropharmacology :

Data Table of Biological Activities

特性

IUPAC Name |

4-piperidin-4-yloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVKWZGVSRMDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633134 | |

| Record name | 4,4'-Oxydipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224178-65-8 | |

| Record name | 4,4'-Oxydipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。